molecular formula C12H13N3O2 B11877005 6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione CAS No. 7697-92-9

6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione

Cat. No.: B11877005
CAS No.: 7697-92-9
M. Wt: 231.25 g/mol
InChI Key: CPCMCXYHUQGKHE-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethylquinoxaline-5,8-dione with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications.

Scientific Research Applications

6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to interfere with cellular processes makes it a compound of interest in drug development.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylquinoxaline: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.

    6-Methylamino-2,3-dimethylquinoxaline-5,8-dione: Similar structure but with a methylamino group instead of a dimethylamino group, leading to variations in reactivity and applications.

Uniqueness

6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

CAS No.

7697-92-9

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

6-(dimethylamino)-2,3-dimethylquinoxaline-5,8-dione

InChI

InChI=1S/C12H13N3O2/c1-6-7(2)14-11-10(13-6)9(16)5-8(12(11)17)15(3)4/h5H,1-4H3

InChI Key

CPCMCXYHUQGKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N(C)C)C

Origin of Product

United States

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